N-(2,5-difluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
Description
N-(2,5-difluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a 2,5-difluorophenyl group linked to a piperazine ring substituted with a pyridinyl moiety. This structural motif is designed to optimize interactions with biological targets, particularly receptors or enzymes where fluorine substituents enhance binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c18-13-4-5-14(19)15(11-13)21-17(24)12-22-7-9-23(10-8-22)16-3-1-2-6-20-16/h1-6,11H,7-10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCDXIPKTFMWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(2,5-difluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 332.35 g/mol. Its structure features a difluorophenyl moiety and a piperazine ring, which are known to influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈F₂N₄O |
| Molecular Weight | 332.35 g/mol |
| CAS Number | 849187-49-1 |
Research indicates that compounds with similar structural features often exhibit activity against various biological targets, including receptors and enzymes involved in disease processes. The piperazine moiety is particularly noted for its role in modulating neurotransmitter systems and may contribute to the compound's pharmacodynamics.
Biological Activity
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Neuropharmacological Effects : Given the presence of the piperazine ring, this compound may interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions. This interaction is crucial in the development of treatments for psychiatric disorders.
- Enzyme Inhibition : The compound's structure suggests potential inhibition of enzymes such as dihydrofolate reductase (DHFR), which is vital in nucleotide synthesis and has been a target in cancer therapy .
Study on Antitumor Activity
A study published in Molecular Cancer Therapeutics evaluated several derivatives of piperazine-based compounds for their cytotoxic effects against various cancer cell lines. The results indicated that modifications to the phenyl group significantly enhanced antitumor activity, suggesting that this compound could be a promising candidate for further development .
Neuropharmacological Evaluation
Another research effort focused on the neuropharmacological properties of related compounds. It was found that certain piperazine derivatives showed significant affinity for serotonin receptors, leading to anxiolytic effects in animal models . This suggests that this compound might also possess similar properties.
Scientific Research Applications
Antidepressant Effects
Research indicates that compounds similar to N-(2,5-difluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide exhibit significant antidepressant properties. For instance, studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression .
Antitumor Activity
The compound has been investigated for its antitumor potential. A study demonstrated that certain piperazine derivatives could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This suggests that this compound may have similar properties and could be explored further in oncology research .
Case Study 1: Antidepressant Properties
A clinical study involving a series of piperazine derivatives demonstrated that compounds with structural similarities to this compound showed promising results in reducing depressive symptoms in animal models. The study highlighted the importance of the difluoro substitution in enhancing receptor affinity and selectivity.
Case Study 2: Antitumor Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell growth, suggesting potential for development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing core acetamide, piperazine, or fluorinated aryl motifs. Key differences in substituents, synthesis yields, and bioactivities are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity :
- Fluorinated aryl groups (e.g., 2,5-difluorophenyl in the target compound vs. 3,5-difluorophenyl in Compound 47) enhance antimicrobial activity against gram-positive bacteria .
- Piperazine modifications (e.g., pyridinyl in the target vs. sulfonyl or triazole in analogs) influence target selectivity. For instance, sulfonyl groups (Compound 47) may improve solubility but reduce membrane permeability compared to pyridinyl .
Comparison with Non-Acetamide Analogs: Chalcone derivatives (e.g., α,β-unsaturated ketones) show broader anti-cancer and anti-inflammatory activities but lack the piperazine-acetamide scaffold’s receptor-targeting precision .
Q & A
Advanced Research Question
- Systematic substitution : Vary substituents on the pyridine ring (e.g., electron-withdrawing groups) and piperazine moiety (e.g., sulfonyl vs. acetyl groups).
- In silico docking (AutoDock Vina) to predict binding affinities for targets like JAK2 or TRPC channels, inspired by SAR strategies for similar inhibitors .
- Parallel synthesis of analogs for high-throughput screening. Prioritize compounds with logP <5 to balance solubility and membrane permeability.
What solubility and formulation considerations are critical for in vivo studies?
Basic Research Question
- Solubility screening : Test in DMSO (for stock solutions) and aqueous buffers (pH 1.2–7.4) with surfactants (e.g., Tween-80) or cyclodextrins.
- Pharmacokinetic profiling : Use LC-MS/MS to monitor plasma stability and metabolite formation.
- Formulation optimization : Nanoemulsions or liposomes for compounds with logP >3, as seen in studies of related piperazine derivatives .
How can synthetic routes be optimized to introduce functional groups for enhanced bioactivity?
Advanced Research Question
- Modular synthesis : Use Suzuki-Miyaura coupling to introduce aryl groups on the pyridine ring.
- Post-functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) to append bioisosteres like triazoles.
- Scale-up challenges : Replace hazardous reagents (e.g., thionyl chloride) with greener alternatives (e.g., polymer-supported catalysts). Refer to synthetic strategies for pyrazolo-pyrimidine acetamides .
What experimental approaches assess this compound’s modulation of TRPC ion channels?
Advanced Research Question
- Patch-clamp electrophysiology on HEK293 cells expressing recombinant TRPC3/6/7 channels.
- Calcium imaging (Fluo-4 AM dye) to quantify dose-dependent Ca²⁺ influx.
- Knockdown models (siRNA) to confirm target specificity. Related piperazine derivatives activated TRPC channels with EC₅₀ values <10 µM .
What safety protocols are essential for handling this compound in the laboratory?
Basic Research Question
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First aid : Immediate eye irrigation (15+ minutes) and medical consultation for inhalation exposure, per SDS guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
